Firazorexton

Description

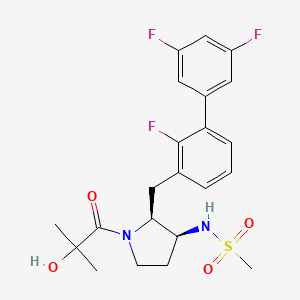

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSAWOSMGPKQEQ-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274802-95-6 | |

| Record name | Firazorexton [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIRAZOREXTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9MOX60GHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Firazorexton mechanism of action on OX2R

An In-depth Technical Guide to the Mechanism of Action of Firazorexton (TAK-994) on the Orexin (B13118510) 2 Receptor (OX2R)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Firazorexton (also known as TAK-994) is a potent, orally available, and brain-penetrant small molecule developed as a selective agonist for the orexin 2 receptor (OX2R).[1][2] Orexin receptors, including OX2R, are G-protein coupled receptors (GPCRs) that play a critical role in the regulation of sleep and wakefulness.[3][4] Firazorexton was investigated for the treatment of narcolepsy, a condition characterized by a deficiency in orexin-producing neurons.[2][3] By mimicking the action of endogenous orexin neuropeptides at the OX2R, Firazorexton was shown to promote wakefulness.[2][5] Despite promising efficacy in Phase 2 clinical trials, development was halted due to instances of drug-induced liver injury.[6][7] This hepatotoxicity is considered an off-target effect and not directly related to its on-target OX2R agonism.[7][8] This guide provides a detailed overview of the molecular mechanism of action, pharmacological properties, and key experimental findings related to Firazorexton's interaction with OX2R.

Core Mechanism of Action at OX2R

Firazorexton functions as a highly selective agonist at the human orexin 2 receptor (hOX2R).[1] Its binding to the receptor initiates a cascade of intracellular signaling events that mimic the physiological effects of the endogenous orexin-A and orexin-B neuropeptides, which are crucial for maintaining arousal and wakefulness.[3][4] The selectivity of Firazorexton for OX2R is over 700-fold greater than for the orexin 1 receptor (OX1R), which minimizes potential off-target effects associated with OX1R activation.[1][7]

Upon activation by Firazorexton, OX2R, a Gq-protein coupled receptor, triggers multiple downstream signaling pathways:

-

Gq Protein Pathway Activation: Leads to the mobilization of intracellular calcium and the accumulation of inositol (B14025) monophosphate (IP1).[1]

-

MAPK/ERK Pathway: Induces the phosphorylation of key signaling molecules, including ERK1/2.[1][2]

-

CREB Phosphorylation: Activates the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal function.[1]

-

β-Arrestin Recruitment: Engages the β-arrestin pathway, which is involved in receptor desensitization and signaling.[1]

These signaling events collectively contribute to the wake-promoting effects observed in preclinical and clinical studies.[1][6]

Quantitative Pharmacological Data

The pharmacological profile of Firazorexton has been characterized through various in vitro assays. The data below summarizes its binding affinity and functional potency at the human OX2R.

| Parameter | Assay Type | Cell Line | Value | Citation |

| Binding Affinity | Radioligand Binding | - | pKD = 7.07 | [1] |

| Bmax = 4.03 pmol/mg protein | [1] | |||

| Functional Potency | Calcium Mobilization | hOX2R/CHO-K1 | EC50 = 19 nM | [1][2][5] |

| IP1 Accumulation | hOX2R/CHO-EA | EC50 = 16 nM | [1] | |

| β-Arrestin Recruitment | hOX2R/CHO-EA | EC50 = 4.5 nM - 100 nM | [1][2][5] | |

| ERK1/2 Phosphorylation | hOX2R/CHO-EA | EC50 = 19 nM - 170 nM | [1][2][5] | |

| CREB Phosphorylation | hOX2R/CHO-EA | EC50 = 2.9 nM | [1] | |

| Selectivity | Calcium Mobilization | hOX1R/CHO-K1 | >700-fold vs. OX2R (EC50 = 14 µM) | [1][9] |

Signaling Pathways and Experimental Workflows

Firazorexton-Induced OX2R Signaling Cascade

The diagram below illustrates the primary signaling pathways activated upon Firazorexton binding to OX2R. This includes the canonical Gq pathway leading to calcium mobilization and the subsequent activation of downstream kinases, as well as the recruitment of β-arrestin.

Caption: Firazorexton-OX2R Signaling Cascade.

Experimental Workflow: Calcium Mobilization Assay

The following diagram details the typical workflow for a fluorometric imaging plate reader (FLIPR) assay used to quantify Firazorexton-induced calcium mobilization in cells expressing hOX2R.

Caption: Workflow for a Calcium Mobilization FLIPR Assay.

Detailed Experimental Protocols

The characterization of Firazorexton's mechanism of action relies on a suite of well-established in vitro cellular assays.

Radioligand Binding Assay

This assay determines the binding affinity (KD) of Firazorexton for the OX2R.

-

Objective: To measure the affinity and binding capacity of Firazorexton at hOX2R.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing hOX2R.

-

Assay Conditions: A competitive binding assay is established using a radiolabeled OX2R antagonist (e.g., [3H]-EMPA) at a fixed concentration.[10]

-

Incubation: Cell membranes are incubated with the radioligand and increasing concentrations of unlabeled Firazorexton.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation. The pKD is derived from saturation binding experiments.[1]

-

Calcium Mobilization Assay

This functional assay measures the ability of Firazorexton to activate the Gq pathway, leading to an increase in intracellular calcium.[1][9]

-

Objective: To determine the potency (EC50) of Firazorexton in activating OX2R-mediated calcium release.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing hOX2R are cultured in multi-well plates.[9]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of Firazorexton.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.[1][2]

-

Downstream Signaling Assays (IP1, p-ERK, p-CREB, β-Arrestin)

These assays quantify the activation of specific downstream signaling nodes following receptor activation.

-

Objective: To confirm and quantify Firazorexton's agonism on specific intracellular pathways.

-

Methodology:

-

Cell Line: Assays are typically performed in engineered cell lines, such as hOX2R/CHO-EA cells.[1]

-

Stimulation: Cells are treated with a range of Firazorexton concentrations for a specified incubation period.

-

Detection & Quantification:

-

IP1 Accumulation: Measured using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

β-Arrestin Recruitment: Detected using enzyme fragment complementation (e.g., PathHunter) or similar protein-protein interaction assays.[1]

-

ERK/CREB Phosphorylation: Quantified using methods like AlphaLISA, HTRF, or Western Blotting with phospho-specific antibodies to detect the activated forms of the proteins.[1][2]

-

-

Analysis: For each assay, dose-response curves are generated to determine the EC50 of Firazorexton for that specific signaling endpoint.[1]

-

Conclusion

Firazorexton is a potent and highly selective OX2R agonist that effectively activates multiple downstream signaling pathways integral to the promotion of wakefulness, including Gq-mediated calcium mobilization and phosphorylation of ERK and CREB.[1] Its pharmacological profile, defined by nanomolar potency and high selectivity, demonstrated significant promise for treating narcolepsy type 1.[6] However, the emergence of idiosyncratic drug-induced liver injury in clinical trials led to the discontinuation of its development.[6][8] The extensive preclinical and clinical data on Firazorexton's on-target mechanism of action remain highly valuable, confirming that selective OX2R agonism is a viable therapeutic strategy for disorders of hypersomnolence.[8] Future research in this area will focus on developing OX2R agonists with improved safety profiles that retain the potent wake-promoting efficacy of molecules like Firazorexton.

References

- 1. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are OX2R agonists and how do they work? [synapse.patsnap.com]

- 4. Activation of orexin-2 receptors in the Kӧlliker-Fuse nucleus of anesthetized mice leads to transient slowing of respiratory rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Firazorexton - Wikipedia [en.wikipedia.org]

- 8. firazorexton | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

TAK-994: A Deep Dive into its Orexin Receptor 2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-994 is a novel, orally available, and brain-penetrant small molecule that acts as a selective agonist for the orexin (B13118510) 2 receptor (OX2R).[1][2] Orexin neuropeptides, orexin-A and orexin-B, are key regulators of wakefulness, and their effects are mediated through two G protein-coupled receptors: the orexin 1 receptor (OX1R) and OX2R.[3] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] Genetic and pharmacological studies have indicated that OX2R plays a more critical role in promoting and maintaining wakefulness compared to OX1R.[1] This has positioned OX2R as a prime therapeutic target for the treatment of narcolepsy.

This technical guide provides a comprehensive overview of the orexin receptor 2 selectivity profile of TAK-994, including its in vitro potency and selectivity, the experimental methodologies used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows. Although the clinical development of TAK-994 was discontinued (B1498344) due to observations of hepatotoxicity in a Phase 2 trial, the data generated from its preclinical evaluation remain highly valuable for the ongoing development of next-generation orexin receptor agonists.[2][4]

Quantitative Selectivity Profile of TAK-994

The in vitro pharmacological profile of TAK-994 demonstrates its high potency and selectivity for the human orexin 2 receptor. The primary measure of its functional activity is the half-maximal effective concentration (EC50) determined in cell-based assays.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Selectivity (fold) vs. OX1R |

| TAK-994 | human OX2R | Calcium Mobilization | EC50 | 19[1][5] | >700[1][6] / 740[5] |

| human OX1R | Calcium Mobilization | EC50 | >13,300* | - |

*Calculated based on the reported EC50 for OX2R and the >700-fold selectivity.

Experimental Protocols

The characterization of TAK-994's selectivity for the orexin receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure receptor activation. While the specific proprietary protocols for TAK-994 are not publicly available, the following represents a standard methodology for these experiments.

Radioligand Binding Assay (Competitive Binding)

This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., TAK-994) for the orexin receptors by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Assay Procedure:

-

The assay is conducted in a 96-well plate format.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Suvorexant or a radiolabeled orexin peptide) is added to each well.

-

Increasing concentrations of the unlabeled test compound (TAK-994) are added to compete for binding to the receptors.

-

Control wells are included for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled orexin receptor antagonist).

-

The prepared cell membranes are added to each well to initiate the binding reaction.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

3. Detection and Data Analysis:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter, trapping the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to activate the orexin receptors, which are Gq-coupled and signal through the release of intracellular calcium.

1. Cell Culture and Plating:

-

HEK293 or CHO cells stably expressing either human OX1R or OX2R are cultured.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluency.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The incubation is typically carried out for 30-60 minutes at 37°C in the dark. During this time, the acetoxymethyl (AM) ester of the dye is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

3. Compound Addition and Signal Detection:

-

The plate containing the dye-loaded cells is placed in a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument with automated liquid handling capabilities.

-

A baseline fluorescence reading is taken.

-

Increasing concentrations of the test compound (TAK-994) are automatically added to the wells.

-

The fluorescence intensity is monitored in real-time, typically for 1-3 minutes, to detect the transient increase in intracellular calcium upon receptor activation.

4. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response.

-

The ΔF values are plotted against the logarithm of the test compound concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the orexin signaling pathway and a typical experimental workflow for assessing receptor selectivity.

Caption: Orexin Signaling Pathway and TAK-994's Selective Action on OX2R.

Caption: Experimental Workflow for Determining Orexin Receptor Selectivity.

Conclusion

TAK-994 is a potent and highly selective agonist of the orexin 2 receptor, with a greater than 700-fold selectivity over the orexin 1 receptor as determined by in vitro functional assays. This selectivity profile underscores the therapeutic strategy of specifically targeting OX2R to promote wakefulness in the treatment of narcolepsy. While the clinical development of TAK-994 was halted, the detailed understanding of its pharmacological properties, derived from rigorous experimental methodologies such as radioligand binding and calcium mobilization assays, provides a crucial foundation for the development of safer and more effective second-generation orexin receptor agonists. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on sleep disorders.

References

- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. takeda.com [takeda.com]

- 5. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

Firazorexton (TAK-994): An Orexin 2 Receptor Agonist's Impact on Wakefulness and Sleep Architecture

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Firazorexton (TAK-994) is a potent, orally bioavailable, and selective orexin (B13118510) 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy type 1. By mimicking the effects of the endogenous neuropeptide orexin, Firazorexton demonstrated significant efficacy in promoting wakefulness and reducing cataplexy in clinical trials. However, its development was halted due to concerns of drug-induced liver injury. This technical guide provides a comprehensive overview of Firazorexton's mechanism of action, its effects on wakefulness and sleep architecture based on available preclinical and clinical data, and detailed experimental methodologies from key studies.

Introduction

Narcolepsy type 1 is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted nighttime sleep. The pathophysiology of narcolepsy type 1 is directly linked to a significant loss of orexin-producing neurons in the hypothalamus. Orexin neuropeptides (Orexin-A and Orexin-B) play a crucial role in the regulation of sleep and wakefulness by acting on two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). The OX2R is considered the primary mediator of the wake-promoting effects of orexin.

Firazorexton was developed as a selective OX2R agonist to address the underlying orexin deficiency in narcolepsy type 1. This guide synthesizes the available scientific information on Firazorexton, with a focus on its pharmacological effects on wakefulness and sleep patterns.

Mechanism of Action: Orexin 2 Receptor Agonism

Firazorexton acts as a selective agonist at the OX2R. The binding of Firazorexton to the OX2R, a Gq-protein coupled receptor, initiates a downstream signaling cascade that ultimately leads to the depolarization of wake-promoting neurons. This enhances the release of various neurotransmitters, including norepinephrine, dopamine, serotonin, and histamine, which are essential for maintaining arousal and wakefulness.

Signaling Pathway of Firazorexton at the Orexin 2 Receptor

Effects on Wakefulness: Clinical Trial Data

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT04096560) was conducted to evaluate the efficacy and safety of Firazorexton in adults with narcolepsy type 1.[1][2][3] The study assessed three different doses of Firazorexton administered twice daily for 8 weeks.[1] The primary and key secondary endpoints were designed to measure improvements in wakefulness and cataplexy.

Quantitative Data from Phase 2 Clinical Trial

The following tables summarize the key efficacy data from the NCT04096560 trial.

| Endpoint | Placebo (n=17) | Firazorexton 30 mg BID (n=17) | Firazorexton 90 mg BID (n=20) | Firazorexton 180 mg BID (n=19) |

| Change from Baseline in MWT Sleep Latency (minutes) at Week 8 | -2.5 | 23.9 | 27.4 | 32.6 |

| Difference from Placebo (p-value) | - | 26.4 (<0.001) | 29.9 (<0.001) | 35.0 (<0.001) |

| Change from Baseline in ESS Score at Week 8 | -2.1 | -12.2 | -13.5 | -15.1 |

| Difference from Placebo | - | -10.1 | -11.4 | -13.0 |

| Weekly Cataplexy Rate at Week 8 | 5.83 | 0.27 | 1.14 | 0.88 |

| Rate Ratio vs. Placebo | - | 0.05 | 0.20 | 0.15 |

Table 1: Efficacy of Firazorexton on Wakefulness and Cataplexy in Narcolepsy Type 1 Patients. [1][4]

Data presented as least-squares mean change from baseline. MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale; BID: twice daily.

The results demonstrated a statistically significant and dose-dependent improvement in the ability to stay awake, as measured by the Maintenance of Wakefulness Test (MWT).[1][2][5] Patients treated with Firazorexton also experienced a substantial reduction in subjective daytime sleepiness, as indicated by the Epworth Sleepiness Scale (ESS) scores, and a marked decrease in the frequency of cataplexy attacks.[1][5]

Effects on Sleep Architecture: Preclinical Data

Due to the discontinuation of the clinical development program, detailed polysomnography (PSG) data from the Phase 2 trial in humans, which would provide a comprehensive analysis of Firazorexton's effects on sleep architecture (i.e., the different stages of sleep), have not been publicly released. However, preclinical studies in a narcolepsy mouse model provide some insights into these effects.

Quantitative Data from Preclinical Studies in a Narcolepsy Mouse Model

In a study using an orexin-deficient narcolepsy mouse model, the administration of Firazorexton led to significant changes in sleep-wake patterns, as assessed by electroencephalogram (EEG) and electromyogram (EMG) recordings.

| Sleep-Wake State | Effect of Firazorexton |

| Total Wakefulness Time | Significantly Increased |

| Non-Rapid Eye Movement (NREM) Sleep Time | Significantly Decreased |

| Rapid Eye Movement (REM) Sleep Time | Significantly Decreased |

Table 2: Effects of Firazorexton on Sleep Architecture in a Narcolepsy Mouse Model. [6]

These preclinical findings suggest that Firazorexton's primary effect is the promotion of wakefulness, which consequently leads to a reduction in both NREM and REM sleep time.[6] It is important to note that these are findings from an animal model and may not directly translate to humans.

Experimental Protocols

Phase 2 Clinical Trial (NCT04096560) Methodology

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[1][3]

-

Participants: Adults aged 18-65 years with a confirmed diagnosis of narcolepsy type 1.[3][7]

-

Intervention: Participants were randomized to receive one of three doses of Firazorexton (30 mg, 90 mg, or 180 mg) or a matching placebo, administered orally twice daily for 8 weeks.[1]

-

Primary Endpoint: Change from baseline in the average sleep latency on the Maintenance of Wakefulness Test (MWT) at week 8.[1][8]

-

Secondary Endpoints: Change from baseline in the Epworth Sleepiness Scale (ESS) score and the weekly cataplexy rate.[1]

Experimental Workflow for the Phase 2 Clinical Trial

Maintenance of Wakefulness Test (MWT) Protocol

The MWT is an objective measure of a person's ability to remain awake for a defined period. The standard protocol typically involves:

-

Procedure: Four to five test sessions, or "trials," are conducted at 2-hour intervals throughout the day.

-

Environment: For each trial, the participant is seated in a quiet, dimly lit room and instructed to try to remain awake for as long as possible without using any alerting strategies.

-

Monitoring: Continuous polysomnographic recording is performed to detect the precise moment of sleep onset.

-

Outcome Measure: The primary outcome is the sleep latency, which is the time from the start of the trial to the first epoch of sleep.

Preclinical EEG/EMG Analysis in a Mouse Model

-

Subjects: Orexin-deficient narcolepsy mouse models (e.g., orexin/ataxin-3 mice).[6]

-

Surgical Implantation: Mice are surgically implanted with electrodes for continuous electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Drug Administration: Firazorexton or vehicle is administered orally.[6]

-

Data Acquisition: Continuous EEG/EMG data are recorded for a set period following drug administration.

-

Sleep-Wake Scoring: The recorded data are scored into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG characteristics.

-

Analysis: The total time spent in each state is quantified and compared between the drug and vehicle groups.

Conclusion

Firazorexton, a selective orexin 2 receptor agonist, demonstrated robust wake-promoting and anti-cataplectic effects in a Phase 2 clinical trial for narcolepsy type 1. The available clinical data strongly support the therapeutic potential of targeting the OX2R to alleviate the core symptoms of this disorder. While detailed human sleep architecture data is not publicly available, preclinical studies in a narcolepsy mouse model suggest that Firazorexton's potent wake-promoting effects are accompanied by a reduction in both NREM and REM sleep time. The clinical development of Firazorexton was unfortunately halted due to safety concerns related to liver toxicity. Nevertheless, the findings from the Firazorexton program have provided invaluable proof-of-concept for the development of next-generation, safer OX2R agonists for the treatment of narcolepsy and other hypersomnolence disorders.

References

- 1. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]

- 3. A Study of TAK-994 in Adults With Type 1 and Type 2 Narcolepsy [ctv.veeva.com]

- 4. tipranks.com [tipranks.com]

- 5. neurologylive.com [neurologylive.com]

- 6. researchgate.net [researchgate.net]

- 7. sleepworldmagazine.com [sleepworldmagazine.com]

- 8. takeda.com [takeda.com]

In Vivo Efficacy of Firazorexton in Rodent Models of Narcolepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep.[1] The primary cause of narcolepsy type 1 (NT1) is the loss of orexin (B13118510) (also known as hypocretin) producing neurons in the lateral hypothalamus.[1][2][3] Orexin neuropeptides, orexin-A and orexin-B, play a crucial role in regulating wakefulness by activating two G protein-coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[2] The development of orexin receptor agonists, therefore, represents a promising therapeutic strategy to address the underlying pathophysiology of narcolepsy.[3]

Firazorexton (TAK-994) is an orally active and brain-penetrant selective orexin 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy.[3][4][5] Preclinical studies in rodent models of narcolepsy have demonstrated its potential to ameliorate key symptoms of the disorder.[3][4] This technical guide provides an in-depth overview of the in vivo effects of Firazorexton in these models, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways. Although clinical development of Firazorexton was discontinued (B1498344) due to safety concerns, the preclinical data remains valuable for the ongoing development of OX2R agonists.[2][5]

Orexin 2 Receptor Signaling Pathway

Firazorexton selectively binds to and activates the orexin 2 receptor (OX2R), a Gq-protein coupled receptor. This activation initiates a downstream signaling cascade that ultimately leads to neuronal excitation and the promotion of wakefulness.

In Vivo Efficacy Data in Rodent Models

Firazorexton has been evaluated in established mouse models of narcolepsy that recapitulate the key symptoms of the human disease. These models involve the ablation of orexin neurons. The primary models used are orexin/ataxin-3 transgenic mice and orexin-tTA;TetO diphtheria toxin A mice.[3][6]

Effects on Wakefulness and Sleep Architecture

Oral administration of Firazorexton demonstrated a significant increase in wakefulness and a corresponding decrease in NREM and REM sleep in both wild-type and narcoleptic mice.

| Parameter | Animal Model | Treatment | Dose (mg/kg) | Change from Vehicle | Reference |

| Total Wakefulness Time | C57BL/6J Mice | Single Oral Dose | 30 | Significantly Increased | [4] |

| Total NREM Sleep Time | C57BL/6J Mice | Single Oral Dose | 30 | Decreased | [4] |

| Total REM Sleep Time | C57BL/6J Mice | Single Oral Dose | 30 | Decreased | [4] |

| Wakefulness Fragmentation | C57BL/6J Mice | Single Oral Dose | 30 | Ameliorated | [4] |

| Wakefulness Episodes | C57BL/6J Mice | Single Oral Dose | 30 | Fewer Episodes | [4] |

| Mean Duration of Wakefulness | C57BL/6J Mice | Single Oral Dose | 30 | Longer Duration | [4] |

| Gamma Power during Wakefulness | C57BL/6J Mice | Single Oral Dose | 10 | Significantly Increased | [4] |

| Total Wakefulness Time | Orexin/Ataxin-3 Mice | Single Oral Dose | 3, 10 | Significantly Increased | [3] |

| Wakefulness Fragmentation | Orexin/Ataxin-3 Mice | Chronic Dosing (14 days) | 3, 10 | Maintained Amelioration | [3] |

Effects on Cataplexy-Like Episodes

A hallmark of narcolepsy type 1 is cataplexy, which can be modeled in mice as cataplexy-like episodes (CLEs). Firazorexton was shown to suppress these episodes in narcoleptic mouse models.

| Parameter | Animal Model | Treatment | Dose (mg/kg) | Change from Vehicle | Reference |

| Cataplexy-Like Episodes | Orexin/Ataxin-3 Mice | Single Oral Dose | 3, 10 | Suppressed | [3] |

| Cataplexy-Like Episodes | Orexin-tTA;TetO DTA Mice | Single Oral Dose | 3, 10 | Suppressed | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Firazorexton.

Animal Models

-

Orexin/Ataxin-3 Transgenic Mice: These mice express a mutated human ataxin-3 gene under the control of the prepro-orexin promoter, leading to a progressive loss of orexin neurons postnatally. This model mimics the pathophysiology of human narcolepsy.

-

Orexin-tTA;TetO Diphtheria Toxin A (DTA) Mice: This is an inducible model where the expression of the diphtheria toxin A fragment is controlled by the tetracycline-responsive element (TetO) under the direction of the orexin-tTA driver line. Administration of doxycycline (B596269) suppresses DTA expression, and its withdrawal leads to the rapid and specific ablation of orexin neurons.

-

Wild-Type (C57BL/6J) Mice: Used as control animals to assess the effects of Firazorexton on normal sleep-wake architecture.[4]

Surgical Procedures and EEG/EMG Recording

To monitor sleep-wake states, mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

Cataplexy-Like Episode (CLE) Assessment

CLEs in mice are identified by brief episodes of muscle atonia while the EEG indicates a wakeful state. These are often triggered by positive emotional stimuli, which can be replicated in a laboratory setting.

Drug Administration

Firazorexton (hydrate) was administered via oral gavage as a single dose or in chronic daily dosing regimens.[3][4] A vehicle solution was used as a control in all experiments.

Conclusion

The preclinical data for Firazorexton in rodent models of narcolepsy strongly support the therapeutic potential of selective OX2R agonism. In these models, Firazorexton effectively promoted wakefulness, consolidated sleep-wake patterns, and suppressed cataplexy-like episodes. While the clinical development of Firazorexton was halted, the in vivo findings have been instrumental in validating the OX2R as a key target for the treatment of narcolepsy and have paved the way for the development of next-generation orexin agonists with improved safety profiles. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the field of sleep medicine and drug discovery.

References

- 1. neurologylive.com [neurologylive.com]

- 2. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Firazorexton - Wikipedia [en.wikipedia.org]

- 6. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]

Firazorexton: A Deep Dive into its Cellular and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton (TAK-994) is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a highly selective agonist for the orexin (B13118510) 2 receptor (OX2R).[1][2][3][4] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a sleep disorder characterized by the loss of orexin-producing neurons.[4][5] While its clinical development was halted due to observations of drug-induced liver injury, the extensive preclinical and early clinical research on Firazorexton has provided invaluable insights into the therapeutic potential of targeting the orexin system.[2][5] This technical guide delineates the cellular and molecular targets of Firazorexton, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research in the field of sleep neurobiology and G-protein coupled receptor (GPCR) pharmacology.

Primary Cellular Target: Orexin 2 Receptor (OX2R)

The principal cellular target of Firazorexton is the orexin 2 receptor (OX2R) , a member of the class A G-protein coupled receptor family.[1][2][3][4] Firazorexton exhibits high selectivity for OX2R over the orexin 1 receptor (OX1R), with a reported selectivity of over 700-fold.[2][4][6] This selectivity is a key feature of its design, as OX2R is understood to play a more critical role in the regulation of sleep and wakefulness compared to OX1R, which is more prominently involved in reward-seeking behaviors.[7]

Quantitative Analysis of Firazorexton's Interaction with Orexin Receptors

The following tables summarize the quantitative data characterizing the interaction of Firazorexton with human orexin receptors.

| Binding Affinity | |

| Parameter | Value |

| pKD (hOX2R) | 7.07 |

| Bmax (hOX2R) | 4.03 pmol/mg protein |

| In Vitro Functional Potency | |

| Assay | EC50 (nM) |

| hOX2R Calcium Mobilization | 19[1][4][8][9] |

| hOX1R Calcium Mobilization | 14,000 |

| hOX2R IP1 Accumulation | 16 |

| hOX2R β-Arrestin Recruitment | 4.5 - 100[1][9] |

| hOX2R ERK1/2 Phosphorylation | 19 - 170[1][9] |

| hOX2R CREB Phosphorylation | 2.9 |

Molecular Mechanism of Action and Signaling Pathways

As an agonist of OX2R, Firazorexton mimics the action of the endogenous orexin peptides (orexin-A and orexin-B). The binding of Firazorexton to OX2R initiates a cascade of intracellular signaling events. Orexin receptors are known for their promiscuous coupling to various G-protein subtypes, including Gq/11, Gi/o, and Gs.[10][11] This pleiotropic signaling allows for a diverse range of cellular responses.

The activation of OX2R by Firazorexton leads to the stimulation of multiple downstream signaling pathways:

-

Gq/11 Pathway: This is a primary signaling route for OX2R. Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gs Pathway: OX2R can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). This results in an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).

-

Gi/o Pathway: Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to OX2R also promotes the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.

-

MAPK/ERK Pathway: A convergent point for multiple G-protein signaling pathways is the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2). This pathway is crucial for regulating gene expression and cellular growth.

Below are diagrams illustrating the key signaling pathways activated by Firazorexton.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Firazorexton - Wikipedia [en.wikipedia.org]

- 3. drughunter.com [drughunter.com]

- 4. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. takeda.com [takeda.com]

- 6. firazorexton | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

Firazorexton (TAK-994): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton, also known as TAK-994, is a potent and selective orally bioavailable small-molecule agonist of the orexin (B13118510) 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[1] As an OX2R agonist, firazorexton mimics the action of the endogenous neuropeptide orexin-A, a key regulator of wakefulness. While showing promise in early clinical trials for improving wakefulness and reducing cataplexy, its development was halted due to instances of drug-induced liver injury.[1] This document provides a detailed technical guide on the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies of firazorexton.

Chemical Structure and Identifiers

Firazorexton is a complex synthetic organic molecule. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide[1][4] |

| SMILES | CC(C)(C(=O)N1CC--INVALID-LINK--NS(=O)(=O)C)O[1][4] |

| InChI | InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1[1][4] |

| InChIKey | VOSAWOSMGPKQEQ-OALUTQOASA-N[1][4] |

| CAS Number | 2274802-95-6[1][4] |

| Molecular Formula | C22H25F3N2O4S[1][4] |

| Molecular Weight | 470.51 g/mol [1] |

Physicochemical Properties

A summary of the known physicochemical properties of firazorexton is presented below. It is important to note that some of these values are calculated rather than experimentally determined.

| Property | Value | Source |

| Appearance | Solid | Probechem |

| Solubility | DMSO: 250 mg/mL (531.34 mM) Acetonitrile: Slightly Soluble (0.1-1 mg/mL) | InvivoChem, Cayman Chemical |

| logP (calculated) | 2.9 | PubChem |

| pKa | Not publicly available | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available |

Biological Properties and Mechanism of Action

Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity against the orexin 1 receptor (OX1R).[2] The OX2R is a G-protein coupled receptor (GPCR) primarily coupled to the Gq signaling pathway. Activation of OX2R by firazorexton initiates a cascade of intracellular events, leading to neuronal excitation and promotion of wakefulness.

Orexin 2 Receptor Signaling Pathway

References

Firazorexton: A Technical Guide to its Synthesis and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton, also known as TAK-994, is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist that was under development by Takeda Pharmaceutical Company for the treatment of narcolepsy.[1] As a small molecule with oral bioavailability, it represented a promising therapeutic approach for this sleep disorder. However, its clinical development was halted in Phase 2 trials due to concerns of drug-induced liver injury.[2] This technical guide provides an in-depth overview of the synthesis of firazorexton, its patent literature, and key in vitro biological data.

Chemical Profile

| IUPAC Name | N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide[3] |

| Synonyms | TAK-994[3] |

| CAS Number | 2274802-95-6[3] |

| Molecular Formula | C₂₂H₂₅F₃N₂O₄S[3] |

| Molecular Weight | 470.51 g/mol [3] |

| Chemical Structure |  |

Synthesis

The synthesis of firazorexton is detailed in the patent literature, primarily in patent application WO2019027058A1, filed by Takeda Pharmaceutical Company. The synthetic route involves a multi-step process, which is outlined below.

Synthetic Scheme

Caption: Synthetic pathway of Firazorexton.

Experimental Protocols

Step 1: Synthesis of Key Intermediates

The synthesis begins with the preparation of two key fragments: a chiral pyrrolidine derivative and a biaryl methane component. The pyrrolidine intermediate is typically synthesized from a chiral starting material to establish the desired stereochemistry. The biaryl methane component is prepared via a Suzuki coupling reaction between a fluorinated phenylboronic acid and a suitable benzyl (B1604629) halide.

Step 2: Coupling of Intermediates

The protected pyrrolidine derivative is alkylated with the biaryl methane component to form the carbon-carbon bond connecting the two key fragments.

Step 3: Deprotection and Sulfonylation

The protecting group on the pyrrolidine nitrogen is removed, and the resulting secondary amine is sulfonylated with methanesulfonyl chloride to introduce the methanesulfonamide (B31651) moiety.

Step 4: Final Acylation

The final step involves the acylation of the pyrrolidine nitrogen with 2-hydroxy-2-methylpropanoic acid to yield firazorexton.

Patent Literature

The primary patent covering the composition of matter for firazorexton is:

| Patent Number | Title | Applicant | Filing Date |

| WO2019027058A1 | Heterocyclic compound and use thereof | Takeda Pharmaceutical Company Limited | 2018-08-01 |

This patent discloses a broad genus of compounds, with firazorexton being one of the exemplified compounds. The patent provides detailed descriptions of the synthesis of numerous analogs and includes data on their biological activity as orexin receptor agonists.

Biological Activity

Firazorexton is a highly selective OX2R agonist. Its in vitro activity has been characterized in various cellular assays.

Quantitative Data

| Assay | Cell Line | Parameter | Value | Reference |

| OX2R Agonist Activity | CHO cells expressing human OX2R | % Activation (at 3 µM) | 112% | [1] |

| OX2R Agonist Activity | CHO-K1 cells expressing human OX2R | EC₅₀ | 19 nM | [4] |

| OX1R Agonist Activity | CHO-K1 cells expressing human OX1R | - | >10 µM | [4] |

| β-Arrestin Recruitment | CHO-EA cells expressing human OX2R | EC₅₀ | 4.5 nM | [4] |

| ERK1/2 Phosphorylation | CHO-EA cells expressing human OX2R | EC₅₀ | 19 nM | [4] |

| CREB Phosphorylation | CHO-EA cells expressing human OX2R | EC₅₀ | 2.9 nM | [4] |

| Metabolic Stability (Human Liver Microsomes) | - | Clearance (µL/min/mg) | 23 | [1] |

Orexin 2 Receptor Signaling Pathway

Caption: Firazorexton's signaling pathway.

Experimental Protocols

Representative β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is a representative example based on the widely used PathHunter® β-arrestin recruitment assay.

Objective: To determine the potency of firazorexton in inducing β-arrestin recruitment to the orexin 2 receptor.

Materials:

-

PathHunter® CHO-K1 cells stably co-expressing ProLink™-tagged human OX2R and Enzyme Acceptor-tagged β-arrestin (DiscoverX or equivalent).

-

Cell plating reagent (as recommended by the cell line provider).

-

Firazorexton.

-

DMSO.

-

PathHunter® Detection Reagents.

-

White, clear-bottom 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Preparation:

-

Culture the PathHunter® OX2R cells according to the supplier's instructions.

-

On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent to the desired density.

-

Dispense the cell suspension into the wells of a 384-well plate.

-

-

Compound Preparation:

-

Prepare a stock solution of firazorexton in DMSO.

-

Perform serial dilutions of the firazorexton stock solution in an appropriate assay buffer to generate a range of concentrations.

-

-

Compound Addition and Incubation:

-

Add the diluted firazorexton solutions to the cell plate.

-

Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well of the assay plate.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the chemiluminescent signal using a plate luminometer.

-

The data is typically expressed as Relative Light Units (RLU).

-

Plot the RLU values against the logarithm of the firazorexton concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Experimental Workflow

Caption: Workflow for the β-Arrestin assay.

Conclusion

Firazorexton is a well-characterized, potent, and selective OX2R agonist with a clear synthetic pathway and patent history. While its clinical development was terminated, the information presented in this technical guide provides valuable insights for researchers and drug development professionals working on orexin receptor modulators and related therapeutic areas. The detailed synthetic and biological data can serve as a foundation for the design and development of new chemical entities with improved safety profiles.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Firazorexton - Wikipedia [en.wikipedia.org]

- 4. Search for patents | USPTO [uspto.gov]

Firazorexton: A Technical Overview of its Pharmacokinetics and Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (TAK-994) is an orally active, potent, and selective orexin (B13118510) 2 receptor (OX2R) agonist that was under development by Takeda Pharmaceutical Company for the treatment of narcolepsy.[1][2][3] Orexin neuropeptides, hypocretin-1 and -2, are key regulators of wakefulness, and their deficiency is the underlying cause of narcolepsy type 1.[1] By selectively targeting the OX2R, firazorexton was designed to mimic the function of endogenous orexins and promote wakefulness. Despite demonstrating promising efficacy in preclinical and early clinical studies, the development of firazorexton was discontinued (B1498344) in October 2021 due to observations of drug-induced liver injury in Phase 2 trials.[1][2] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and brain penetration of firazorexton.

Mechanism of Action

Firazorexton is a highly selective agonist of the orexin 2 receptor (OX2R), with over 700-fold selectivity compared to the orexin 1 receptor (OX1R).[1][2] It activates the OX2R, a G-protein coupled receptor, leading to the initiation of downstream signaling cascades that promote neuronal excitation and wakefulness. In vitro studies have demonstrated that firazorexton stimulates several key signaling pathways upon binding to the OX2R.

Orexin 2 Receptor Signaling Pathway

Caption: Orexin 2 Receptor signaling cascade activated by Firazorexton.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for firazorexton in preclinical species and humans are not extensively available in the public domain. The clinical development program was terminated, and as a result, comprehensive data from the Phase 1 studies on absolute bioavailability and mass balance (NCT04833049) and the relative bioavailability of different formulations (NCT04745767) have not been published.

Preclinical Pharmacokinetics

While specific parameters are not available, preclinical studies in mice have confirmed that firazorexton is orally active and brain-penetrant.[1] Oral administration of firazorexton in mice resulted in wake-promoting effects, indicating sufficient absorption and distribution to the central nervous system to engage its target.[1]

Human Pharmacokinetics

Information regarding the human pharmacokinetics of firazorexton is limited. The Phase 2 clinical trial (NCT04096560) in patients with narcolepsy type 1 utilized twice-daily oral dosing of 30 mg, 90 mg, and 180 mg, suggesting a half-life that supports this dosing interval.[4] However, specific values for Cmax, Tmax, half-life, clearance, and volume of distribution have not been reported.

Brain Penetration

Firazorexton is characterized as a brain-penetrant molecule.[1] This is a critical attribute for a centrally acting agent targeting the orexin system. The ability of orally administered firazorexton to elicit robust wake-promoting effects in animal models provides functional evidence of its capacity to cross the blood-brain barrier and reach its site of action in the brain. However, a quantitative measure of brain penetration, such as the brain-to-plasma concentration ratio (Kp or Kp,uu), has not been publicly disclosed.

Data Summary

In Vitro Potency

| Parameter | Cell Line | Value (nM) | Reference |

| EC50 (Calcium Mobilization) | hOX2R/CHO-K1 | 19 | [1] |

| EC50 (β-Arrestin Recruitment) | hOX2R/CHO-EA | 100 | [1] |

| EC50 (ERK1/2 Phosphorylation) | hOX2R/CHO-EA | 170 | [1] |

Experimental Protocols

Detailed experimental protocols for the key studies cited are not fully available. The following provides a general overview of the methodologies likely employed based on standard practices in the field.

In Vitro Receptor Activation Assays

Objective: To determine the potency and signaling profile of firazorexton at the human OX2R.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R) are cultured under standard conditions.

-

Calcium Mobilization Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Firazorexton is added at various concentrations.

-

The change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.

-

EC50 values are calculated from the concentration-response curve.

-

-

β-Arrestin Recruitment Assay:

-

A commercially available assay system (e.g., DiscoveRx PathHunter) is used, where β-arrestin is tagged with an enzyme fragment and the receptor is tagged with the complementing fragment.

-

Upon agonist binding and receptor activation, β-arrestin is recruited, leading to enzyme complementation and the generation of a chemiluminescent signal.

-

The signal is measured at various concentrations of firazorexton to determine the EC50.

-

-

ERK Phosphorylation Assay:

-

hOX2R-expressing cells are treated with varying concentrations of firazorexton for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Phosphorylated ERK (pERK) and total ERK levels are quantified using an immunoassay method such as ELISA or Western blotting.

-

The ratio of pERK to total ERK is calculated, and EC50 values are determined from the concentration-response curve.

-

Caption: Generalized workflow for in vitro characterization of Firazorexton.

In Vivo Wake-Promoting Studies in Mice

Objective: To assess the in vivo efficacy of firazorexton in promoting wakefulness.

General Protocol:

-

Animals: Male C57BL/6J mice are used.

-

Housing: Animals are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

-

Surgical Implantation: Electroencephalogram (EEG) and electromyogram (EMG) electrodes are surgically implanted for sleep stage recording.

-

Drug Administration: Firazorexton is administered orally at various doses at the beginning of the light (sleep) phase.

-

Data Recording: EEG/EMG signals are recorded continuously for a defined period post-dosing.

-

Data Analysis: Sleep-wake states (wake, NREM sleep, REM sleep) are scored, and the total time spent in each state is quantified.

Conclusion

Firazorexton is a potent and selective OX2R agonist that demonstrated significant wake-promoting effects in preclinical models and early clinical trials for narcolepsy. Its development was halted due to liver safety concerns, which are hypothesized to be off-target effects related to reactive metabolites.[1] While the discontinuation of its development limits the availability of comprehensive pharmacokinetic and brain penetration data, the information gathered underscores the potential of OX2R agonism as a therapeutic strategy for disorders of hypersomnolence. The learnings from the firazorexton program are valuable for the future development of safer and more effective orexin-based therapies.

References

- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Firazorexton - Wikipedia [en.wikipedia.org]

- 3. neurologylive.com [neurologylive.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of Firazorexton (TAK-994) in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (TAK-994) is a potent and selective oral agonist of the orexin (B13118510) 2 receptor (OX2R).[1][2] Orexin signaling plays a crucial role in the regulation of wakefulness, and its disruption is a key feature of narcolepsy.[1][3] Preclinical studies in mouse models of narcolepsy have demonstrated the potential of Firazorexton to ameliorate symptoms such as excessive daytime sleepiness and cataplexy.[1][3] This document provides detailed application notes and protocols for the in vivo administration of Firazorexton to mice, based on published preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of Firazorexton in mice.

Table 1: In Vivo Efficacy of a Single Oral Dose of Firazorexton in a Mouse Model of Narcolepsy

| Dose (mg/kg) | Administration Route | Mouse Model | Key Findings | Reference |

| 3 | Oral | Orexin/ataxin-3 | Increased wakefulness time and duration of wakefulness episodes. Inhibited chocolate-induced cataplexy-like episodes. | [1] |

| 10 | Oral | Orexin/ataxin-3 | Significantly increased wakefulness and decreased NREM and REM sleep. | [4] |

| 30 | Oral | C57BL/6J (Wild-type) | Significantly increased total wakefulness time. | [2] |

Table 2: In Vivo Efficacy of Chronic Oral Dosing of Firazorexton in a Mouse Model of Narcolepsy

| Dose | Administration Route | Dosing Schedule | Mouse Model | Key Findings | Reference |

| Not Specified | Oral | Three times a day (ZT12, ZT15, ZT18) for 14 days | Orexin/ataxin-3 | Sustained increase in wakefulness and decrease in NREM and REM sleep on day 14. No sleep rebound was observed. | [4] |

Experimental Protocols

Protocol 1: Single-Dose Oral Administration of Firazorexton in a Narcolepsy Mouse Model

Objective: To assess the acute effects of Firazorexton on wakefulness and sleep parameters in a mouse model of narcolepsy.

Materials:

-

Firazorexton (TAK-994)

-

Vehicle for oral administration (The specific vehicle composition for TAK-994 in the cited studies is not publicly disclosed. A common vehicle for oral gavage of hydrophobic compounds is 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water.)

-

Orexin/ataxin-3 or orexin-tTA;TetO diphtheria toxin A mice

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Animal scale

-

EEG/EMG recording system

Procedure:

-

Animal Acclimation: Acclimate the mice to the experimental conditions, including handling and single housing in recording cages, for at least 7 days prior to the experiment.

-

Preparation of Dosing Solution:

-

On the day of the experiment, prepare a suspension of Firazorexton in the chosen vehicle.

-

The concentration of the suspension should be calculated based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the average body weight of the mice, with a typical administration volume of 10 ml/kg.

-

Ensure the suspension is homogenous by thorough vortexing or stirring before each administration.

-

-

Administration:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Administer Firazorexton or vehicle (for the control group) via oral gavage. In studies with narcolepsy models, administration is often performed at the beginning of the active phase (dark cycle).[4]

-

-

Data Acquisition:

-

Immediately after dosing, return the mice to their recording cages.

-

Record EEG and EMG signals continuously for a predefined period (e.g., 6-24 hours) to monitor sleep-wake states.

-

-

Data Analysis:

-

Score the recorded EEG/EMG data into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Quantify parameters such as total time spent in each state, number and duration of sleep/wake episodes, and sleep latency.

-

For cataplexy assessment, introduce a trigger, such as chocolate, and quantify the number and duration of cataplexy-like episodes.[1]

-

Protocol 2: Chronic Oral Administration of Firazorexton in a Narcolepsy Mouse Model

Objective: To evaluate the sustained efficacy and potential for tolerance development of Firazorexton upon repeated administration.

Materials:

-

Same as Protocol 1.

Procedure:

-

Animal Acclimation and Baseline Recording: Follow the acclimation procedure as in Protocol 1. It is advisable to obtain baseline EEG/EMG recordings for at least 24 hours before the start of the treatment.

-

Preparation of Dosing Solution: Prepare fresh dosing solutions daily as described in Protocol 1.

-

Chronic Administration:

-

Administer Firazorexton or vehicle orally at the specified dose(s) and schedule (e.g., three times a day at ZT12, ZT15, and ZT18) for the duration of the study (e.g., 14 days).[4]

-

-

EEG/EMG Recording:

-

Conduct EEG/EMG recordings on specific days of the study, for instance, on day 1 and day 14 of treatment, to assess acute and chronic effects.[4]

-

It is also recommended to record for at least 24 hours after the final dose to assess for any potential sleep rebound.

-

-

Data Analysis:

-

Analyze the sleep-wake parameters as described in Protocol 1 for each recording day.

-

Compare the effects of Firazorexton on day 1 and day 14 to assess for any changes in efficacy over time.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Firazorexton and the general experimental workflow for in vivo dosing studies.

Caption: Signaling pathway of Firazorexton (TAK-994) via the Orexin 2 Receptor.

Caption: General experimental workflow for in vivo dosing of Firazorexton in mice.

References

- 1. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]

- 3. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Firazorexton in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (TAK-994) is a potent and selective agonist of the orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor primarily expressed in the brain.[1][2] Orexin signaling plays a crucial role in regulating wakefulness, and OX2R agonists have been investigated for the treatment of narcolepsy.[1][2][3] These application notes provide a detailed protocol for the preparation and use of Firazorexton in in vitro cell culture experiments, along with information on its mechanism of action.

It is important to note that the clinical development of Firazorexton was discontinued (B1498344) due to findings of drug-induced liver injury.[2][3] Researchers should be aware of this potential hepatotoxicity when designing and interpreting experiments.

Data Summary

The following tables summarize the key quantitative data for Firazorexton.

Table 1: Physicochemical Properties and Solubility

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₅F₃N₂O₄S | [2] |

| Molecular Weight | 470.51 g/mol | [2] |

| Solubility in DMSO | 200 mg/mL (requires sonication) | [4] |

| 1-10 mg/mL (sparingly soluble) | [5] | |

| Solubility in Acetonitrile | 0.1-1 mg/mL (slightly soluble) | [5] |

| Solubility in PBS | Practically insoluble | [6][7] |

Table 2: In Vitro Activity and Recommended Storage

| Parameter | Value | Cell Line | Source(s) |

| EC₅₀ (Calcium Mobilization) | 19 nM | hOX2R/CHO-K1 | [1] |

| EC₅₀ (β-arrestin Recruitment) | 100 nM | hOX2R/CHO-EA | [1] |

| EC₅₀ (ERK1/2 Phosphorylation) | 170 nM | hOX2R/CHO-EA | [1] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | N/A | [4][8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Firazorexton Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Firazorexton in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

Firazorexton powder

-

Anhydrous or molecular biology grade DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Calculate the required mass of Firazorexton: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = 10 mmol/L x 0.001 L x 470.51 g/mol x 1000 mg/g = 4.7051 mg

-

-

Weighing Firazorexton: Carefully weigh out the calculated amount of Firazorexton powder in a sterile microcentrifuge tube. It is recommended to handle the powder in a chemical fume hood.

-

Dissolution: Add the appropriate volume of DMSO to the tube containing the Firazorexton powder. For example, add 1 mL of DMSO for 4.7051 mg of Firazorexton.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[9] If the compound does not readily dissolve, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.[4][8] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][8]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the 10 mM Firazorexton stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5% (v/v), and a vehicle control with the same DMSO concentration should always be included in the experiment.[6][10]

Materials:

-

10 mM Firazorexton stock solution in DMSO

-

Sterile, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Pipettors and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM Firazorexton stock solution at room temperature.

-

Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.

-

Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium.

-

Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting.

-

Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of Firazorexton. Ensure that the final DMSO concentration in the vehicle control and all treated wells is identical.

Signaling Pathway and Experimental Workflow

Firazorexton Signaling Pathway

Firazorexton is a selective agonist for the orexin 2 receptor (OX2R), a G-protein-coupled receptor.[1][2] Activation of OX2R can lead to the stimulation of various downstream signaling cascades. The binding of Firazorexton to OX2R can activate Gq, Gi/o, and Gs proteins.[11] This activation can subsequently lead to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium, and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][11]

Caption: Firazorexton activates the OX2R, leading to downstream signaling events.

Experimental Workflow for Firazorexton Preparation

The following diagram outlines the key steps for preparing Firazorexton for use in cell culture experiments.

Caption: Workflow for preparing Firazorexton solutions for cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Firazorexton - Wikipedia [en.wikipedia.org]

- 3. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Orexin System Signaling with Firazorexton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (TAK-994) is a potent and selective oral agonist for the orexin (B13118510) 2 receptor (OX2R), a key component of the orexin neuropeptide system that regulates wakefulness, appetite, and other physiological processes.[1][2][3] Despite its development for narcolepsy being discontinued (B1498344) due to safety concerns, Firazorexton remains a valuable pharmacological tool for investigating the intricate signaling pathways governed by the OX2R.[3][4] These application notes provide detailed protocols for utilizing Firazorexton to study OX2R-mediated signaling in both in vitro and in vivo research settings.

The orexin system comprises two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), which are activated by the neuropeptides orexin-A and orexin-B.[1] Activation of these receptors, particularly OX2R, initiates a cascade of intracellular signaling events that are crucial for maintaining a consolidated wakeful state. Dysregulation of this system is the underlying cause of narcolepsy type 1.[1][4]

Firazorexton's high selectivity for OX2R over OX1R (>700-fold) makes it an ideal probe to dissect the specific contributions of OX2R to cellular and systemic physiology.[1] The following sections detail experimental protocols for assessing key downstream signaling events upon OX2R activation by Firazorexton, including calcium mobilization, β-arrestin recruitment, and ERK1/2 phosphorylation, as well as an in vivo protocol for studying its effects on a mouse model of narcolepsy.

Data Presentation: In Vitro Efficacy of Firazorexton

The following table summarizes the in vitro potency of Firazorexton in activating key signaling pathways downstream of the human orexin 2 receptor (hOX2R).

| Assay | Cell Line | Parameter | Firazorexton (TAK-994) EC50 | Reference |

| Calcium Mobilization | hOX2R/CHO-K1 | Intracellular Ca²⁺ increase | 19 nM | [1][5][6] |

| β-Arrestin Recruitment | hOX2R/CHO-EA | β-Arrestin recruitment | 100 nM | [5] |

| ERK1/2 Phosphorylation | hOX2R/CHO-EA | ERK1/2 phosphorylation | 170 nM | [5] |

Orexin 2 Receptor Signaling Pathway

The activation of OX2R by an agonist like Firazorexton can initiate multiple downstream signaling cascades. This diagram illustrates the primary pathways investigated in the following protocols.

Experimental Protocols

In Vitro Assays

The following protocols are designed for a 384-well plate format but can be adapted for other formats.